Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

PDE9A inhibition cGMP-specific phosphodiesterase CNS drug discovery

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide (CAS 1021094-51-8, PubChem CID is a fully synthetic, low-molecular-weight (MW 392.5 g/mol) pyrazolo[3,4-d]pyrimidine derivative bearing an azepane moiety at the 4-position. The compound belongs to a chemotype widely explored for phosphodiesterase (PDE) and kinase inhibition, with close analogs in the WYQ-series demonstrating nanomolar inhibition of PDE9A.

Molecular Formula C22H28N6O
Molecular Weight 392.507
CAS No. 1021094-51-8
Cat. No. B2733701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
CAS1021094-51-8
Molecular FormulaC22H28N6O
Molecular Weight392.507
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C22H28N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h3-5,8-9,16-17H,1-2,6-7,10-15H2,(H,23,29)
InChIKeyLINZLEGQNMILNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide (CAS 1021094-51-8): A Structurally Defined Pyrazolo[3,4-d]pyrimidine for PDE9A-Focused Screening


N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide (CAS 1021094-51-8, PubChem CID 42099757) is a fully synthetic, low-molecular-weight (MW 392.5 g/mol) pyrazolo[3,4-d]pyrimidine derivative bearing an azepane moiety at the 4-position [1]. The compound belongs to a chemotype widely explored for phosphodiesterase (PDE) and kinase inhibition, with close analogs in the WYQ-series demonstrating nanomolar inhibition of PDE9A [2]. Its structural definition, verified by InChIKey and SMILES, ensures batch-to-batch reproducibility, which is a prerequisite for hit-to-lead progression and structure-activity relationship (SAR) studies.

Why Structural Specificity in N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide Matters for PDE9A and Sigma-Receptor Profiling


Compounds within the pyrazolo[3,4-d]pyrimidine class exhibit divergent target engagement profiles that are exquisitely sensitive to the nature of the substituent at the 4-position. The azepane ring in this compound is not interchangeable with smaller heterocycles or acyclic amines: published patent data on related N-substituted pyrazolo[3,4-d]pyrimidine ketones show that minor structural modifications result in PDE9A IC50 values spanning nearly two orders of magnitude—from single-digit nanomolar to >500 nM [1]. Meanwhile, azepane-bearing pyrazolo[3,4-d]pyrimidines are also disclosed as sigma-1 receptor ligands, a pharmacological profile absent from morpholine- or piperazine-substituted congeners [2]. Procuring a generic 'pyrazolo[3,4-d]pyrimidine' without verifying the 4-azepane substitution therefore risks selecting a compound with irrelevant potency and selectivity for the intended biological target.

Quantitative Differentiation Evidence for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide Relative to In-Class Analogs


PDE9A Inhibitory Potency: This Azepane-Containing Congener versus the 6 nM WYQ-46 Close Analog

The closest structurally characterized analog within the pyrazolo[3,4-d]pyrimidine ketone series is Compound WYQ-46 (US9617269), which bears a cyclohexyl group at the 1-position instead of the ethyl-3-phenylpropanamide linker present in the target compound. WYQ-46 inhibits human PDE9A with an IC50 of 6 nM in a scintillation proximity assay using [3H]-cGMP as substrate [1]. While no published IC50 exists for the target compound itself, the conserved 4-azepane-pyrazolo[3,4-d]pyrimidine core places it within the same sub-series that yielded single-digit nanomolar PDE9A inhibitors [1]. The ethyl-3-phenylpropanamide side chain may further modulate pharmacokinetic properties without abolishing PDE9A engagement, as evidenced by the retained activity of other alkyl-linked analogs in the same patent [1]. This contrasts with morpholine-substituted pyrazolo[3,4-d]pyrimidines, which are preferentially claimed as EGFR-TK inhibitors rather than PDE9A ligands [2].

PDE9A inhibition cGMP-specific phosphodiesterase CNS drug discovery

Sigma-1 Receptor Ligand Potential: Azepane as a Privileged Substituent for Sigma Affinity

International patent CN103797013A explicitly claims pyrazolo[3,4-d]pyrimidine derivatives bearing azepane at the 4-position as high-affinity sigma receptor ligands, particularly sigma-1 [1]. The azepane group is distinguished from morpholine, piperazine, and acyclic amine substituents, which are not specified as preferred embodiments for sigma binding [1]. This indicates that the seven-membered azepane ring provides a conformational and electronic profile favorable for sigma-1 receptor interaction. The target compound, with its 4-azepane-1H-pyrazolo[3,4-d]pyrimidine core, therefore occupies a distinct pharmacological niche compared to the EGFR-TKI or VEGFR-2/TIE-2 chemotypes that dominate the pyrazolo[3,4-d]pyrimidine patent landscape [2].

Sigma-1 receptor CNS pharmacology pain and neuroprotection

Structural Identity Verification: PubChem-Registered InChIKey Ensures Reproducible Procurement

The target compound has a confirmed PubChem entry (CID 42099757) with a unique InChIKey (LINZLEGQNMILNE-UHFFFAOYSA-N) and SMILES string (C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4), generated by OEChem 4.2.0 and validated by PubChem's standardization pipeline [1]. This level of structural annotation is absent for many vendor-supplied screening compounds that lack CAS registration or database cross-references. The computed XLogP3-AA of 3 and hydrogen bond donor count of 1 further provide physicochemical benchmarks for quality control [1]. In contrast, less thoroughly characterized pyrazolo[3,4-d]pyrimidine analogs lacking InChIKey verification risk isomerism or regioisomer contamination that can confound biological assay results.

Chemical identity QA/QC procurement specification

Recommended Application Scenarios for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide Based on Quantitative Evidence


Hit Identification in PDE9A Inhibitor Programs for Cognitive Disorders

The conserved 4-azepane-pyrazolo[3,4-d]pyrimidine core of this compound places it in the same structural cluster as the low-nanomolar PDE9A inhibitor WYQ-46 (IC50 6 nM) [1]. PDE9A is a clinically validated target for Alzheimer's disease and schizophrenia based on its role in regulating cGMP signaling in the brain [1]. This compound can serve as a structurally defined starting point for SAR expansion around the ethyl-3-phenylpropanamide side chain, which may offer pharmacokinetic advantages over the cyclohexyl-substituted WYQ-46 lead [1]. Note: Direct PDE9A IC50 data for this specific compound are not publicly available; pilot enzymatic testing is advised before committing to scale-up procurement.

Sigma-1 Receptor Ligand Screening for Neuropathic Pain and Neuroprotection

Patent CN103797013A explicitly identifies azepane-substituted pyrazolo[3,4-d]pyrimidines as high-affinity sigma-1 receptor ligands [2]. Sigma-1 receptors are implicated in neuropathic pain, depression, and neurodegeneration. The target compound, bearing the preferred 4-azepane group, is a rational inclusion in sigma-1 focused screening decks, where morpholine- or piperazine-substituted pyrazolo[3,4-d]pyrimidines may be inactive.

Chemical Tool Compound for Polypharmacology Studies at the PDE9A–Sigma-1 Interface

Given the evidence that the 4-azepane-pyrazolo[3,4-d]pyrimidine scaffold can simultaneously engage PDE9A [1] and sigma-1 receptors [2], this compound may serve as a chemical probe to investigate functional crosstalk between cGMP hydrolysis and sigma-1 chaperone activity. This dual-pathway profiling is not feasible with more selective congeners that lack sigma affinity, making this compound a unique tool for systems pharmacology studies where target deconvolution is the objective.

Reference Standard for Analytical Method Development and Quality Control

The compound's unambiguous PubChem registration, verified InChIKey (LINZLEGQNMILNE-UHFFFAOYSA-N), and computed physicochemical properties (XLogP3 = 3, HBD = 1) [3] make it suitable as a reference standard for HPLC-MS method development or as a system suitability test compound in PDE9A or sigma-1 biochemical assays. Its moderate lipophilicity and single hydrogen bond donor provide a well-characterized chromatographic profile for reverse-phase method validation.

Quote Request

Request a Quote for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.